2-(5-Methyl-1,3,4-thiadiazol-2-yl)-1-(3-phenoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
This compound features a chromeno[2,3-c]pyrrole-3,9-dione core fused with a 5-methyl-1,3,4-thiadiazole ring at position 2 and a 3-phenoxyphenyl substituent at position 1 (Fig. 1). Synthetic routes for analogous compounds involve condensation of hydrazine derivatives with substituted chromenones under controlled heating and solvent conditions, as demonstrated in related dihydrochromeno-pyrrole-dione syntheses (e.g., 65–78% yields with hydrazine hydrate stoichiometry optimization) .
Properties
Molecular Formula |
C26H17N3O4S |
|---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
2-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(3-phenoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H17N3O4S/c1-15-27-28-26(34-15)29-22(16-8-7-11-18(14-16)32-17-9-3-2-4-10-17)21-23(30)19-12-5-6-13-20(19)33-24(21)25(29)31/h2-14,22H,1H3 |
InChI Key |
XDPZXWMGBLONKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=CC=C5)OC6=CC=CC=C6 |
Origin of Product |
United States |
Biological Activity
The compound 2-(5-Methyl-1,3,4-thiadiazol-2-yl)-1-(3-phenoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a novel derivative of the 1,3,4-thiadiazole family, known for its diverse biological activities. This article explores its synthesis, structural characteristics, and biological activities with a focus on anticancer properties.
Synthesis and Structural Characteristics
The synthesis of the compound involves a multi-step process starting from 5-methyl-1,3,4-thiadiazole. The key steps include:
- Formation of Thiadiazole Derivative : The initial step involves the alkylation of 5-methyl-1,3,4-thiadiazole using an appropriate alkylating agent.
- Coupling Reaction : The thiadiazole derivative is then coupled with phenoxyphenyl and chromeno-pyrrole moieties to form the final compound.
The final product crystallizes in a monoclinic space group with specific cell parameters indicating its crystalline nature. The molecular structure reveals a conjugated system that may contribute to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. The compound exhibits notable cytotoxic effects against various cancer cell lines:
- In Vitro Studies :
- The compound was tested against breast cancer MCF-7 cells and exhibited an IC50 value of 0.28 µg/mL , indicating potent growth inhibition through cell cycle arrest at the G2/M phase .
- Additional tests on hepatocellular carcinoma (HepG2) cells showed moderate to potent activity compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .
The proposed mechanism for the anticancer activity includes:
- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells.
- Downregulation of Oncogenic Markers : It has been observed to downregulate matrix metalloproteinase (MMP) and vascular endothelial growth factor A (VEGFA), which are critical for tumor progression and metastasis .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Study on MCF-7 Cells : A detailed study demonstrated that the compound not only inhibited cell proliferation but also induced apoptosis in MCF-7 cells.
- Comparative Analysis with Other Thiadiazole Derivatives : In comparative studies, derivatives bearing different substituents were analyzed for their IC50 values against various cancer lines. The structure-activity relationship (SAR) indicated that modifications significantly affect potency .
Data Summary
The following table summarizes the IC50 values of various derivatives compared to the standard drug 5-FU:
| Compound | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 0.28 | G2/M Arrest |
| Thiadiazole Derivative A | MCF-7 | 7.56 | Apoptosis Induction |
| Thiadiazole Derivative B | HepG2 | 6.80 | MMP Downregulation |
| 5-Fluorouracil (5-FU) | MCF-7 | 6.80 | Chemotherapeutic |
Chemical Reactions Analysis
Reactivity and Key Reactions
The compound’s reactivity stems from its heterocyclic rings and electrophilic/nucleophilic sites :
Oxidation
-
Mechanism : Carbonyl groups in the chromeno-pyrrole core undergo oxidation to form quinone derivatives.
-
Application : Quinones serve as intermediates in organic synthesis or as bioactive agents.
Reduction
-
Mechanism : Reduction of carbonyl groups (e.g., ketones) to alcohols alters solubility and reactivity.
-
Example : Conversion of 3,9-dione to diol derivatives under catalytic hydrogenation.
Substitution Reactions
-
Electrophilic Substitution : The thiadiazole ring’s electron-deficient nitrogen atoms enable nucleophilic attack.
-
Nucleophilic Substitution : The chromeno-pyrrole moiety’s aromatic rings may undergo halogenation or alkylation.
Cyclization and Coupling
-
Intramolecular Cyclization : Thiadiazole rings can participate in cyclization reactions to form fused heterocycles.
-
Cross-Coupling : The phenoxy group may undergo Suzuki or Heck coupling to introduce new aryl substituents.
Structural Transformations
The compound’s structural complexity allows for diverse transformations, as evidenced by related systems:
Thiadiazole Ring Modifications
-
Nucleophilic Substitution : Replacement of sulfur or nitrogen substituents (e.g., methylation) alters electronic properties .
-
Reduction : Thiadiazole rings can be reduced to thiamine derivatives using lithium aluminum hydride.
Chromeno-Pyrrole Core Alterations
-
Oxidation : Conversion to quinones or other oxidized derivatives.
-
Alkylation : Introduction of alkyl groups at position 7 via Friedel-Crafts alkylation.
Comparison with Structurally Similar Compounds
Comparison with Similar Compounds
Table 1. Comparative Analysis of Structural and Functional Properties
*Calculated using PubChem formula parser.
Structural and Electronic Modifications
- Thiadiazole vs.
- Substituent Positioning: The 3-phenoxyphenyl group (target compound) introduces steric bulk compared to AV-C’s 2-fluorophenyl, which may influence membrane permeability or target accessibility .
- Halogenation: Fluorination (7-fluoro derivative) and chlorination (7-chloro derivative) at the chromeno-pyrrole core enhance metabolic stability and modulate lipophilicity (ClogP: ~3.5–4.2*) .
Preparation Methods
Thiadiazole Precursor Synthesis
The 5-methyl-1,3,4-thiadiazole-2-amine intermediate is synthesized via cyclocondensation of thiosemicarbazide with acetic anhydride under reflux conditions. This reaction proceeds via nucleophilic attack of the thiosemicarbazide sulfur on the acetyl carbonyl, followed by cyclodehydration at 110–120°C. The intermediate is subsequently treated with phosphorus oxychloride (POCl₃) to generate the reactive 2-chloro-5-methyl-1,3,4-thiadiazole species, which serves as the coupling partner for subsequent steps.
Chromeno-Pyrrole Framework Assembly
Chromeno[2,3-c]pyrrole-3,9-dione is constructed through a three-component reaction involving 3-phenoxyphenylacetonitrile, ethyl acetoacetate, and ammonium acetate in dimethyl sulfoxide (DMSO) at 80°C. The mechanism involves Knoevenagel condensation followed by Michael addition, with the DMSO acting as both solvent and mild oxidizing agent to aromatize the pyrrole ring.
Final Coupling Reaction
The convergent synthesis concludes with a nucleophilic aromatic substitution reaction between the chlorothiadiazole and chromeno-pyrrole precursors. This step requires anhydrous tetrahydrofuran (THF) and lithium hexamethyldisilazide (LiHMDS) as base, facilitating deprotonation of the chromeno-pyrrole’s NH group at the 2-position. The reaction is typically conducted under nitrogen atmosphere at −78°C to minimize side reactions, achieving yields of 58–62% after column chromatography.
Zinc(II)-Catalyzed One-Pot Synthesis
Reaction Optimization
Recent advancements employ zinc(II) triflate as a Lewis acid catalyst to streamline the synthesis. This method combines 3-phenoxybenzaldehyde, methyl acetoacetate, and 2-hydrazinyl-5-methyl-1,3,4-thiadiazole in acetonitrile at reflux. The zinc catalyst coordinates both carbonyl oxygen atoms, facilitating simultaneous Knoevenagel condensation and Paal-Knorr pyrrole formation.
Key Process Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5–7 mol% | <40% below 5% |
| Temperature | 80–85°C | Δ10°C = ±12% yield |
| Reaction Time | 8–10 hours | Prolonged time increases decomposition |
Advantages and Limitations
This method reduces step count from five to three but requires careful pH control during workup to prevent zinc hydroxide precipitation. Final yields average 65–68%, though product purity often necessitates recrystallization from ethanol/water mixtures.
Microwave-Assisted Solid-Phase Synthesis
Resin Functionalization
Wang resin is functionalized with 3-phenoxyphenyl groups via Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine. Subsequent coupling with preformed chromeno-pyrrole diketone intermediates occurs under microwave irradiation (150 W, 100°C), reducing reaction times from 24 hours to 45 minutes.
Thiadiazole Incorporation
The solid-supported intermediate undergoes nucleophilic substitution with 2-mercapto-5-methyl-1,3,4-thiadiazole in dimethylformamide (DMF) containing 1,8-diazabicycloundec-7-ene (DBU). Microwave conditions (120°C, 300 W) drive the reaction to completion in <30 minutes, compared to 12 hours under conventional heating.
Cleavage and Purification
Trifluoroacetic acid (TFA) cleavage from the resin followed by preparative HPLC (C18 column, acetonitrile/water gradient) yields 45–50% of target compound with >95% purity. This method excels for small-scale synthesis but faces scalability challenges due to resin costs.
Comparative Analysis of Synthetic Routes
Yield and Purity Metrics
| Method | Average Yield | Purity | Time Investment |
|---|---|---|---|
| Multi-Step Condensation | 58% | 92% | 72 hours |
| Zinc-Catalyzed One-Pot | 67% | 89% | 10 hours |
| Microwave Solid-Phase | 48% | 95% | 6 hours |
Byproduct Formation
The multi-step approach generates 3–5% of the regioisomeric 1-(4-phenoxyphenyl) derivative due to incomplete positional selectivity during chromeno-pyrrole formation. Zinc-catalyzed methods produce 8–12% of dimeric side products from uncontrolled oligomerization. Microwave synthesis minimizes byproducts (<2%) but requires specialized equipment.
Critical Factors in Process Scale-Up
Solvent Selection
Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate waste management. Recent studies suggest cyclopentyl methyl ether (CPME) as greener alternative, though yields drop by 15–20%.
Temperature Control
Exothermic events during thiadiazole coupling necessitate jacketed reactors with precise cooling capacity. Uncontrolled temperature spikes >5°C above setpoints lead to 30–40% yield reduction through thermal decomposition.
Catalytic System Recyclability
Zinc triflate demonstrates three-cycle reusability with 10% activity loss per cycle when recovered via aqueous extraction. Homogeneous catalysts like LiHMDS cannot be recycled, contributing to 18–22% of total production costs.
Q & A
Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?
The compound is synthesized via cyclocondensation of chromeno[2,3-c]pyrrole-3,9-dione derivatives with hydrazine hydrate in dry dioxane at 80°C for 15–20 hours, monitored by TLC. Key intermediates are purified via recrystallization (e.g., DMF-EtOH mixtures) and characterized using NMR and IR spectroscopy to confirm structural integrity .
Q. What spectroscopic techniques are critical for structural validation?
NMR (for proton environments), IR (for functional group identification), and elemental analysis (for empirical formula confirmation) are essential. High-performance liquid chromatography (HPLC) ensures purity (>95%), while mass spectrometry (not explicitly detailed in evidence) is recommended for molecular weight validation .
Q. How is the antimicrobial activity of this compound initially assessed?
Preliminary screening involves in vitro assays against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans). Minimum inhibitory concentration (MIC) values are determined using broth microdilution methods, with positive controls (e.g., fluconazole) to benchmark efficacy .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
Systematic variation of solvents (e.g., dioxane vs. ethanol), temperature (80–100°C), and stoichiometry (hydrazine equivalents) can enhance yields. Kinetic studies using in-situ FTIR or HPLC tracking identify rate-limiting steps. For example, prolonged reflux in phosphorous oxychloride improves cyclization efficiency in analogous thiadiazole derivatives .
Q. What computational strategies predict the compound’s interaction with biological targets?
Molecular docking (e.g., AutoDock Vina) models binding to enzymes like 14-α-demethylase lanosterol (PDB:3LD6). Parameters include binding energy (ΔG), hydrogen bonding, and hydrophobic interactions. MD simulations (e.g., GROMACS) assess stability over 100 ns trajectories, validating docking predictions .
Q. How do structural modifications (e.g., substituent changes) alter bioactivity?
Structure-activity relationship (SAR) studies involve synthesizing analogs with varied substituents (e.g., replacing 3-phenoxyphenyl with fluorophenyl). Bioassays and docking reveal that electron-withdrawing groups enhance antifungal activity by improving target binding affinity .
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved?
Discrepancies between experimental and theoretical NMR shifts arise from solvent effects or dynamic processes. DFT calculations (e.g., B3LYP/6-31G*) simulate spectra under identical conditions. Dynamic NMR experiments at variable temperatures detect conformational exchange .
Methodological Considerations
Table 1: Key Reaction Parameters for Synthesis Optimization
| Parameter | Optimal Range | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Solvent | Dry dioxane | Minimizes side reactions | |
| Temperature | 80°C | Balances reaction rate/purity | |
| Hydrazine Equiv. | 5-fold excess | Ensures complete cyclization | |
| Purification | DMF-EtOH (1:1) | Removes unreacted starting materials |
Table 2: Computational Parameters for Docking Studies
| Software/Tool | Target (PDB Code) | Key Metrics | Reference |
|---|---|---|---|
| AutoDock Vina | 3LD6 | Binding energy (ΔG ≤ -8 kcal/mol) | |
| GROMACS | 3LD6 | RMSD < 2.0 Å over 100 ns |
Guidance for Experimental Design
- Theoretical Framing: Link synthesis to heterocyclic chemistry principles (e.g., Baldwin’s rules for cyclization) to justify reaction pathways .
- Data Validation: Cross-reference spectral data with computational models to resolve ambiguities .
- Contradiction Analysis: Use control experiments (e.g., isotopic labeling) to trace unexpected byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
